![molecular formula C9H15ClN2O2 B561837 N-[2-(Trimethylammonium)ethyl]maleimide Chloride CAS No. 69684-10-2](/img/structure/B561837.png)

N-[2-(Trimethylammonium)ethyl]maleimide Chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

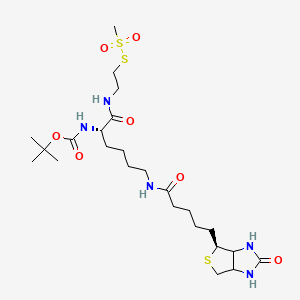

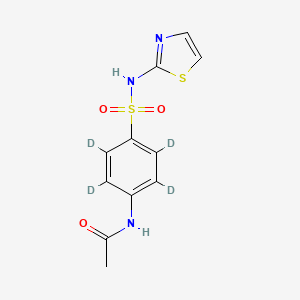

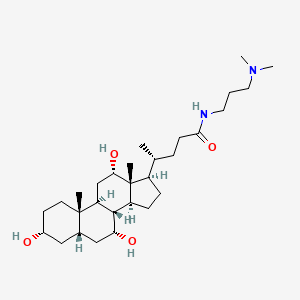

“N-[2-(Trimethylammonium)ethyl]maleimide Chloride” is a compound with the CAS number 69684-10-2 . It’s a thiol reactive compound that forms mixed disulfides . It’s used for research purposes .

Molecular Structure Analysis

The molecular formula of “N-[2-(Trimethylammonium)ethyl]maleimide Chloride” is C9H21N2.Cl . The IUPAC name is trimethyl (2-pyrrolidin-1-ylethyl)azanium;chloride .Chemical Reactions Analysis

“N-[2-(Trimethylammonium)ethyl]maleimide Chloride” is known to react specifically and rapidly with thiols to form mixed disulfides .科学的研究の応用

Thiol Derivatization in Biological Samples

N-[2-(Trimethylammonium)ethyl]maleimide Chloride: is used for the derivatization of biological thiols. This process is crucial for protecting thiols from oxidation during sample manipulation, which is a common challenge in the accurate measurement of thiol concentrations. The compound has been shown to enhance signals in electrospray ionization (ESI) and improve the migration times in chromatography, making it a preferred reagent for thiol protection .

作用機序

Target of Action

N-[2-(Trimethylammonium)ethyl]maleimide Chloride is a thiol reactive compound . It primarily targets cysteine residues in proteins and peptides . The cysteine residues are crucial for the structure and function of many proteins, and their modification can significantly impact the protein’s activity.

Mode of Action

The compound forms stable thioether bonds with sulfhydryl groups, specifically those found in cysteine residues . This reaction is virtually irreversible, resulting in the permanent modification of the target protein . The compound is a Michael acceptor in the Michael reaction, which means that it adds nucleophiles such as thiols .

Biochemical Pathways

The compound’s action affects various biochemical pathways, primarily those involving proteins with cysteine residues. For instance, it has been widely used to probe the functional role of thiol groups in enzymology . It is an irreversible inhibitor of all cysteine peptidases, with alkylation occurring at the active site thiol group .

Pharmacokinetics

Given its reactivity and irreversible binding to cysteine residues, it is likely to have a significant impact on the bioavailability of target proteins .

Result of Action

The compound’s action results in the modification of cysteine residues, altering the structure and function of target proteins . This can have various molecular and cellular effects, depending on the specific role of the modified protein.

Action Environment

The compound’s action can be influenced by environmental factors such as pH. The reaction with thiols occurs in the pH range 6.5–7.5 . At a more alkaline pH, the compound may react with amines or undergo hydrolysis . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .

特性

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)ethyl-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O2.ClH/c1-11(2,3)7-6-10-8(12)4-5-9(10)13;/h4-5H,6-7H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAWJICOFZTNGY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCN1C(=O)C=CC1=O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662222 |

Source

|

| Record name | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69684-10-2 |

Source

|

| Record name | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B561762.png)

![4-(Chloromethyl]benzyl Methanethiosulfonate](/img/structure/B561775.png)